4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine
Description
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(naphthalen-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-17-14-18(2)25(23-17)15-19-10-12-24(13-11-19)16-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,14,19H,10-13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTASYDBHRMMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features two critical substituents on the piperidine core: a naphthalen-1-ylmethyl group at the 1-position and a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group at the 4-position. Retrosynthetic disconnection suggests two plausible approaches:
- Late-stage introduction of the naphthalen-1-ylmethyl group via alkylation of a pre-functionalized 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine intermediate.
- Early-stage installation of the naphthalen-1-ylmethyl group followed by functionalization of the 4-position.
Protection-deprotection strategies for the piperidine nitrogen are essential to prevent undesired side reactions during alkylation steps. Tert-butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly employed for this purpose.
Synthetic Pathways and Experimental Protocols
Pathway A: Sequential Alkylation via Boc Protection
Step 1: Protection of Piperidine Nitrogen
Piperidine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to yield tert-butyl piperidine-1-carboxylate (Boc-piperidine ). This step achieves >95% conversion under mild conditions (0°C to room temperature, 12 h).
Step 2: Introduction of Hydroxymethyl Group at C4
Boc-piperidine undergoes directed lithiation at the 4-position using lithium diisopropylamide (LDA) at -78°C, followed by quenching with formaldehyde to form 4-(hydroxymethyl)-Boc-piperidine. The reaction requires strict anhydrous conditions and achieves 70–80% yield after column chromatography.
Step 3: Conversion to Chloromethyl Derivative
Treatment of 4-(hydroxymethyl)-Boc-piperidine with thionyl chloride (SOCl₂) in dichloromethane (DCM) furnishes 4-(chloromethyl)-Boc-piperidine. This exothermic reaction proceeds quantitatively within 2 h at 0°C.
Step 4: Nucleophilic Substitution with 3,5-Dimethylpyrazole
4-(Chloromethyl)-Boc-piperidine reacts with 3,5-dimethylpyrazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 80°C for 12 h affords 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-Boc-piperidine in 85% yield.
Step 5: Deprotection and Final Alkylation
Boc removal with trifluoroacetic acid (TFA) in DCM yields 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, which is subsequently alkylated with naphthalen-1-ylmethyl bromide in acetonitrile under reflux (24 h, K₂CO₃). The final product is obtained in 75% overall yield after crystallization from ethanol.
Pathway B: Reductive Amination Approach
Step 1: Synthesis of 1-(Naphthalen-1-ylmethyl)piperidine
Piperidine reacts with naphthalen-1-ylcarbaldehyde in methanol under reductive amination conditions (NaBH₃CN, 0°C to RT, 6 h). The product is isolated in 88% yield via vacuum distillation.
Step 2: Friedel-Crafts Alkylation at C4
1-(Naphthalen-1-ylmethyl)piperidine undergoes Friedel-Crafts alkylation with paraformaldehyde in the presence of AlCl₃, generating 4-(hydroxymethyl)-1-(naphthalen-1-ylmethyl)piperidine. This step is limited by moderate regioselectivity (60% yield).
Step 3: Pyrazole Conjugation
The hydroxymethyl intermediate is converted to its mesylate (methanesulfonyl chloride, Et₃N), then displaced by 3,5-dimethylpyrazole in DMF (80°C, 8 h). Final purification by silica gel chromatography provides the target compound in 65% yield.
Pathway C: One-Pot Click Chemistry
Adapting methodologies from triazolo-piperazine syntheses, this route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Synthesis of Propargyl Derivative : 4-(Propioloyl)piperidine is prepared via reaction of Boc-piperidine with propiolic acid chloride.
- Click Reaction : The propargyl intermediate reacts with 3,5-dimethyl-1H-pyrazole-1-azide in the presence of CuI and N,N-diisopropylethylamine (DIPEA) at 0°C for 5 min, achieving 92% yield.
- Deprotection and Alkylation : Boc removal followed by naphthylmethylation yields the final product in 78% overall yield.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B | Pathway C |
|---|---|---|---|
| Total Yield | 75% | 65% | 78% |
| Reaction Time | 48 h | 36 h | 6 h |
| Purification Steps | 3 | 4 | 2 |
| Scalability | High | Moderate | High |
| Cost Efficiency | Moderate | Low | High |
Key Observations :
- Pathway C offers superior efficiency due to one-pot click chemistry, minimizing intermediate isolation.
- Pathway B suffers from low regioselectivity during Friedel-Crafts alkylation, necessitating costly chromatographic separations.
- Pathway A balances yield and scalability but requires cryogenic conditions for lithiation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.25–7.45 (m, 7H, naphthyl), 5.82 (s, 1H, pyrazole-H), 4.12 (s, 2H, NCH₂C₅H₃), 3.75 (d, J = 12 Hz, 2H, piperidine-H), 2.85–2.45 (m, 5H), 2.30 (s, 6H, CH₃), 1.75–1.40 (m, 4H).
- ¹³C NMR : δ 148.2 (pyrazole-C3), 134.5–125.8 (naphthyl), 58.4 (NCH₂), 52.1 (piperidine-C4), 21.3 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₃H₂₇N₃O [M+H]⁺: 362.2224; Found: 362.2221.
Industrial Applications and Process Optimization
For scale-up, Pathway C is recommended due to:
- Reduced Solvent Consumption : Click chemistry minimizes DMF usage compared to traditional alkylation.
- Catalyst Recycling : Copper iodide can be recovered via aqueous extraction, lowering metal waste.
- Continuous Flow Potential : The exothermic click reaction adapts well to flow reactors, enhancing throughput.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine have been studied for their ability to inhibit tumor growth in gastrointestinal stromal tumors (GIST) driven by mutations in the KIT and PDGFRA genes. These compounds act as inhibitors, targeting specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound's structure allows it to interact effectively with bacterial membranes, enhancing its antibacterial and antifungal activities. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death . The compound has demonstrated activity against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Herbicide and Fungicide
The pyrazole moiety is known for its effectiveness in agricultural chemistry as a herbicide and fungicide. Compounds similar to this compound have been employed to control weed growth and fungal infections in crops . Their efficacy in preventing the growth of unwanted plants while being less toxic to desired crops is a significant advantage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound provides insights into optimizing its efficacy. The presence of the naphthalenyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Effect on Activity | Reference |
|---|---|---|
| Pyrazole ring | Anticancer and antimicrobial effects | |
| Naphthalenyl moiety | Increased lipophilicity | |
| Piperidine backbone | Enhanced binding to biological targets |
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to traditional chemotherapeutics. The mechanism involves inducing apoptosis through mitochondrial pathways .
Field Trials
Field trials assessing the agricultural application of similar pyrazole derivatives have shown effective control of specific fungal pathogens in crops like wheat and maize, leading to increased yield and reduced chemical runoff into the environment .
Mechanism of Action
The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and cellular assays.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The target compound’s naphthalene and pyrazole substituents may reduce synthetic yields compared to simpler analogs like 4j or 6a, as bulkier groups often complicate purification .
- Fluorine Substitution : Compound 4k’s low yield (37%) highlights challenges in introducing electron-withdrawing groups (e.g., trifluorobiphenyl) via cross-coupling reactions .
- Commercial Relevance : The commercial availability of pyrazole-pyrimidine hybrids (e.g., BLD Pharm’s product) underscores the pharmacological interest in pyrazole-containing scaffolds, though the target compound’s industrial viability remains unconfirmed .
Computational and Crystallographic Insights
- Structural Refinement : SHELX-family software (e.g., SHELXL) is widely used for refining crystal structures of small molecules, including piperidine derivatives. The target compound’s structural validation would likely employ similar tools .
- Electron Density Maps : For analogs like 4j and 4k, SHELX programs enable precise determination of substituent orientations, critical for understanding steric effects in the target compound .
Biological Activity
The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine is a novel derivative that combines structural elements from pyrazole and piperidine moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHN
- Molecular Weight : 282.38 g/mol
This compound features a naphthalene ring and a pyrazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and piperidine structures exhibit various biological activities, including:
- Anticancer Properties : Several studies have reported that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .
- Antimicrobial Activity : The presence of the naphthalene ring in conjunction with the pyrazole structure has been linked to enhanced antimicrobial properties. Some derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Anticancer Activity
A study investigated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with naphthalene substitutions exhibited higher potency compared to those without. Specifically, the target compound was found to reduce cell viability in HT-29 cells by approximately 70% at a concentration of 50 µM .
Antimicrobial Evaluation
In another study, several derivatives were tested for their antimicrobial efficacy. The target compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:
- Step 1 : Alkylation of piperidine with a naphthalen-1-ylmethyl halide to introduce the naphthalene moiety.
- Step 2 : Functionalization of the piperidine nitrogen with a 3,5-dimethylpyrazole group via a methylene linker, often using reagents like paraformaldehyde under reflux conditions.
- Purification : Column chromatography or recrystallization from methanol/ethanol is employed to isolate the pure product .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and linker connectivity. For instance, the naphthalene protons appear as aromatic multiplet signals (~7.2–8.3 ppm), while the piperidine and pyrazole groups show distinct methylene and methyl peaks .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, including bond angles and torsional strain in the piperidine-pyrazole-naphthalene framework .
Q. What structural features influence the compound’s physicochemical properties?
- The naphthalene group enhances hydrophobicity, affecting solubility and membrane permeability.
- The piperidine ring introduces conformational flexibility, while the 3,5-dimethylpyrazole moiety contributes to hydrogen bonding and π-π stacking capabilities.
- Steric hindrance from the methyl groups on pyrazole may restrict rotational freedom, impacting binding to biological targets .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed during structural analysis?
- Software Tools : SHELXL is widely used for refining structures with high-resolution data. For disordered regions (e.g., flexible naphthalene or piperidine groups), PART instructions or ISOR/SADI restraints can stabilize refinement .
- Twinning : If twinning is detected (common in bulky aromatic systems), the TWIN command in SHELXL helps deconvolute overlapping reflections .
- Validation : Tools like PLATON or CCDC’s Mercury ensure geometric accuracy and intermolecular interaction analysis .
Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?
- Functional Group Tolerance : The naphthalene methyl group can undergo halogenation (e.g., bromination) for cross-coupling reactions.
- Pyrazole Modification : Electrophilic substitution at the pyrazole’s 4-position (if unsubstituted) introduces bioisosteres like sulfonamides or trifluoromethyl groups .
- Piperidine Functionalization : Quaternization of the piperidine nitrogen or oxidation to a ketone enables further conjugation .
Q. How can computational methods predict the compound’s pharmacological potential?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The naphthalene group often occupies hydrophobic pockets, while pyrazole forms hydrogen bonds .
- QSAR Studies : Regression models correlate substituent effects (e.g., pyrazole methyl groups) with bioactivity data from analogs .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, metabolic stability, and toxicity risks .
Q. What intermolecular forces dominate crystal packing in this compound?
- Hirshfeld Analysis : For analogs, C–H···π interactions between naphthalene and pyrazole groups, and van der Waals forces from methyl groups, are critical.
- Hydrogen Bonds : N–H···O/N interactions (if present) stabilize layered structures.
- π-Stacking : Naphthalene-naphthalene or naphthalene-pyrazole stacking contributes to dense packing .
Q. How does the compound’s conformational flexibility impact its biological activity?
- Dynamic NMR Studies : Reveal restricted rotation in the piperidine-pyrazole linker, favoring specific conformers.
- Free Energy Calculations (MD Simulations) : Identify low-energy conformers that align with bioactive poses.
- Case Study : In similar piperidine-pyrazole hybrids, rigidification via cyclization improved target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
